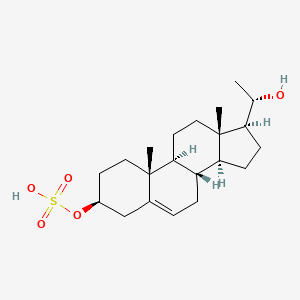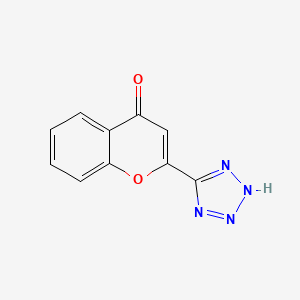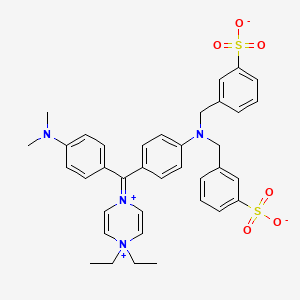
(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is part of the larger family of azo dyes, which are characterized by their vivid hues and ability to bind to different substrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, followed by coupling with an aromatic amine. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions often involve specific solvents and controlled temperatures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces aromatic amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye for various analytical techniques, including chromatography and spectroscopy. Its vibrant color and stability make it an ideal marker for tracking chemical reactions and processes.
Biology
In biological research, (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium is employed as a staining agent for microscopy. It helps in visualizing cellular structures and identifying specific biomolecules.
Medicine
The compound has potential applications in medicine, particularly in diagnostic imaging and as a therapeutic agent. Its ability to bind to specific biological targets makes it useful for developing targeted therapies and diagnostic tools.
Industry
Industrially, this compound is widely used in the textile industry for dyeing fabrics. Its strong binding affinity to fibers ensures long-lasting and vibrant colors. Additionally, it is used in the production of inks, plastics, and other materials requiring stable and intense coloration.
Mécanisme D'action
The mechanism of action of (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The compound’s structure allows it to bind to specific sites on proteins and other biomolecules, altering their function and activity. This binding can lead to changes in cellular processes and pathways, making it a valuable tool in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Orange: Another azo dye with similar applications in analytical chemistry and industry.
Congo Red: Used in histology for staining tissues and in industry for dyeing textiles.
Tartrazine: A synthetic lemon yellow azo dye used in food products and pharmaceuticals.
Uniqueness
What sets (4-((4-(Bis((3-sulphophenyl)methyl)amino)phenyl)(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium apart is its unique combination of functional groups, which confer specific binding properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a versatile compound in multiple fields.
Propriétés
Numéro CAS |
25329-62-8 |
|---|---|
Formule moléculaire |
C37H40N4O6S2 |
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
3-[[4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N-[(3-sulfonatophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H40N4O6S2/c1-5-41(6-2)23-21-39(22-24-41)37(31-13-17-33(18-14-31)38(3)4)32-15-19-34(20-16-32)40(27-29-9-7-11-35(25-29)48(42,43)44)28-30-10-8-12-36(26-30)49(45,46)47/h7-26H,5-6,27-28H2,1-4H3 |
Clé InChI |
ZSGFDSIAGRPBLU-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1(C=C[N+](=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(CC4=CC(=CC=C4)S(=O)(=O)[O-])CC5=CC(=CC=C5)S(=O)(=O)[O-])C=C1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



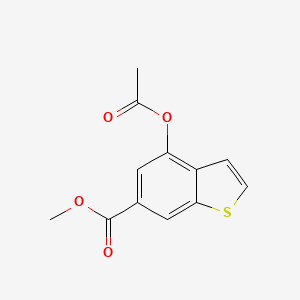
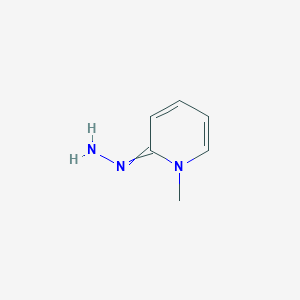


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)

